

Discovery and history of 4-Aminoazobenzene

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Aminoazobenzene

Cat. No.: B166484

[Get Quote](#)

An In-depth Technical Guide to the Discovery and History of **4-Aminoazobenzene**

Abstract

4-Aminoazobenzene, historically known as Aniline Yellow, holds a significant place in the annals of synthetic organic chemistry. As one of the first and structurally simplest azo dyes, its discovery was a direct result of the pioneering work on diazo compounds in the mid-19th century. While its initial application as a dye was widespread, its historical trajectory has been profoundly shaped by subsequent discoveries regarding its toxicological profile. This guide provides a comprehensive overview of the discovery, synthesis, historical applications, and the evolving scientific understanding of **4-Aminoazobenzene**, intended for researchers, scientists, and professionals in drug development and chemical history.

The Genesis of Azo Dyes: A 19th-Century Breakthrough

The story of **4-Aminoazobenzene** is inextricably linked to the German chemist Johann Peter Griess. In 1858, Griess discovered a new class of compounds, diazonium salts, through his work on the reaction of nitrous acid with aromatic amines.^{[1][2]} This discovery was a watershed moment in organic chemistry, laying the groundwork for the synthesis of a vast new category of colorants: the azo dyes.^{[3][4]} These dyes are characterized by the presence of an azo group (–N=N–) which acts as a chromophore, linking two aromatic rings.^{[3][5]}

Griess's work on diazotization—the conversion of a primary aromatic amine into a diazonium salt—was the crucial first step.^{[2][4]} The subsequent reaction, known as azo coupling, where

the diazonium salt acts as an electrophile and attacks an electron-rich aromatic compound, completed the synthesis. **4-Aminoazobenzene**, or Aniline Yellow, emerged as the first and simplest dye to be created via this coupling reaction, marking the dawn of the azo dye industry. [6][7][8]

Synthesis of 4-Aminoazobenzene (Aniline Yellow)

The preparation of **4-Aminoazobenzene** is a classic two-step electrophilic substitution reaction that has been a staple of organic chemistry education for decades.[9] The process involves the diazotization of aniline, followed by its coupling with another molecule of aniline in an acidic medium.[6][7][9]

Mechanism of Synthesis

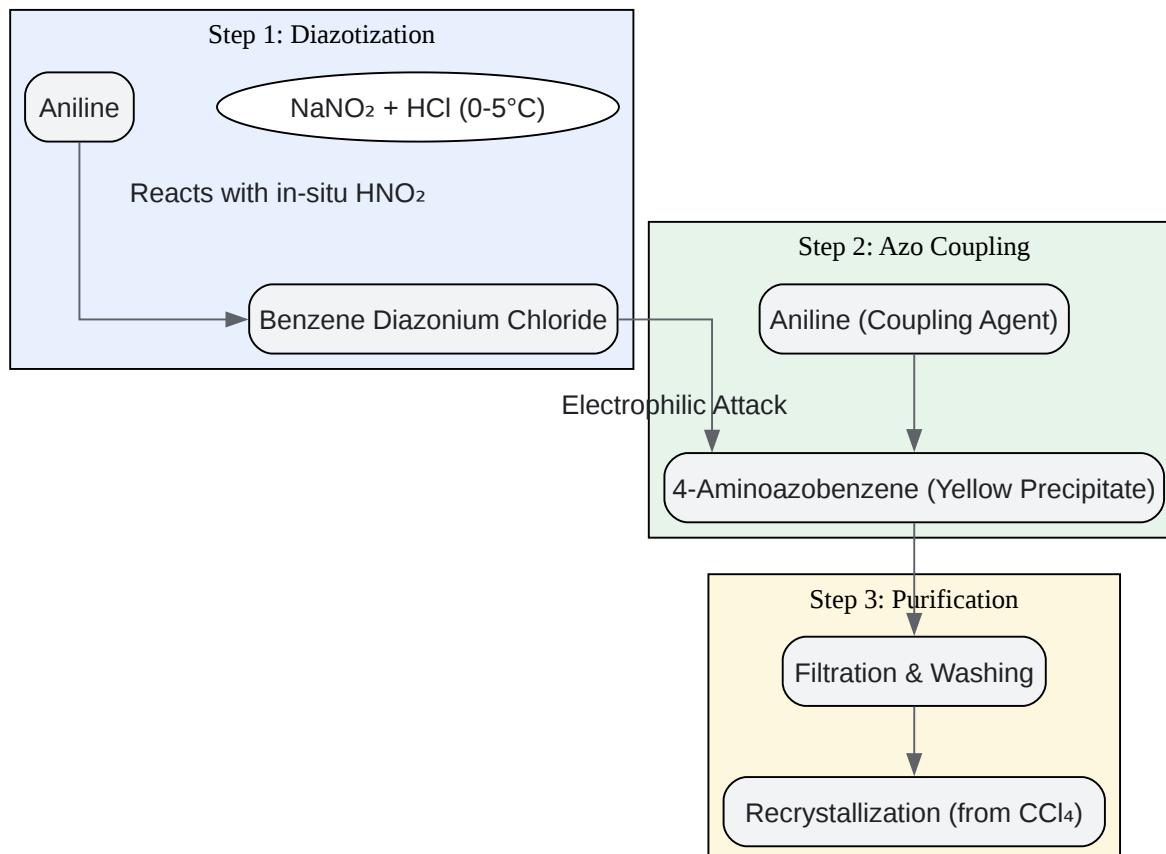
Step 1: Diazotization of Aniline Aniline is treated with nitrous acid (HNO_2), which is typically generated *in situ* from sodium nitrite (NaNO_2) and a strong acid like hydrochloric acid (HCl). This reaction must be conducted at low temperatures ($0\text{--}5^\circ\text{C}$) to prevent the highly unstable diazonium salt from decomposing.[9] The aniline acts as a nucleophile, reacting with the nitrous acid to form benzene diazonium chloride.[7]

Step 2: Azo Coupling The resulting benzene diazonium chloride is a weak electrophile. It then reacts with a second molecule of aniline, which acts as the nucleophilic coupling component. [10] The electrophilic diazonium ion attacks the electron-rich para-position of the aniline molecule, forming a C-N bond and, after losing a proton, the stable azo compound, **4-Aminoazobenzene**.[7][9]

Experimental Protocol: Laboratory Synthesis

The following protocol outlines a standard laboratory procedure for the synthesis of **4-Aminoazobenzene**.

Materials:


- Aniline ($\text{C}_6\text{H}_5\text{NH}_2$)
- Concentrated Hydrochloric Acid (HCl)
- Sodium Nitrite (NaNO_2)

- Sodium Carbonate (Na_2CO_3)
- Carbon Tetrachloride (CCl_4) for recrystallization
- Ice bath, beakers, Buchner funnel

Procedure:

- Preparation of Aniline Solution: In a beaker, add 4.5 ml of aniline to a mixture of 10 ml of concentrated HCl and 20 ml of water. Stir until a clear solution is obtained.[6][7]
- Diazotization: Cool the aniline solution to 5°C in an ice bath.[6][8] In a separate beaker, prepare a solution of 4 g of sodium nitrite in 20 ml of water.[7] Slowly add the sodium nitrite solution to the cooled aniline solution with constant stirring, maintaining the low temperature. This process results in the formation of benzene diazonium chloride.[6][8]
- Coupling Reaction: Prepare a separate solution of 4 ml of aniline in 4 ml of hydrochloric acid. [6] Slowly add this aniline solution to the benzene diazonium chloride solution while stirring continuously.[6][8]
- Isolation and Purification: A yellow precipitate of **4-Aminoazobenzene** (Aniline Yellow) will form.[6][9] Filter the precipitate using a Buchner funnel and wash it with water. The crude sample can be dried between folds of filter paper.[8]
- Recrystallization: For a pure dye, dissolve the crude product in carbon tetrachloride and recrystallize.[7][9]

Synthesis Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **4-Aminoazobenzene**.

Physicochemical Properties

4-Aminoazobenzene is a crystalline solid, appearing as yellow-to-tan crystals or orange needles.^[11] It is characterized by its solubility in organic solvents and slight solubility in water.^{[5][11]}

Property	Value	Reference
Chemical Formula	$C_{12}H_{11}N_3$	[11] [12]
Molecular Weight	197.24 g/mol	[11] [12]
Appearance	Yellow to tan crystals or orange needles	[11] [12]
Melting Point	123-126 °C	[11] [13]
Boiling Point	> 360 °C	[11] [13]
CAS Number	60-09-3	[5] [11]
IUPAC Name	4-(phenyldiazenyl)aniline	[12]
Synonyms	Aniline Yellow, Solvent Yellow 1, p-Aminoazobenzene	[9] [11] [14]
Water Solubility	29.59 mg/L (25 °C)	[11]
pKa	2.82 (at 25 °C)	[11]

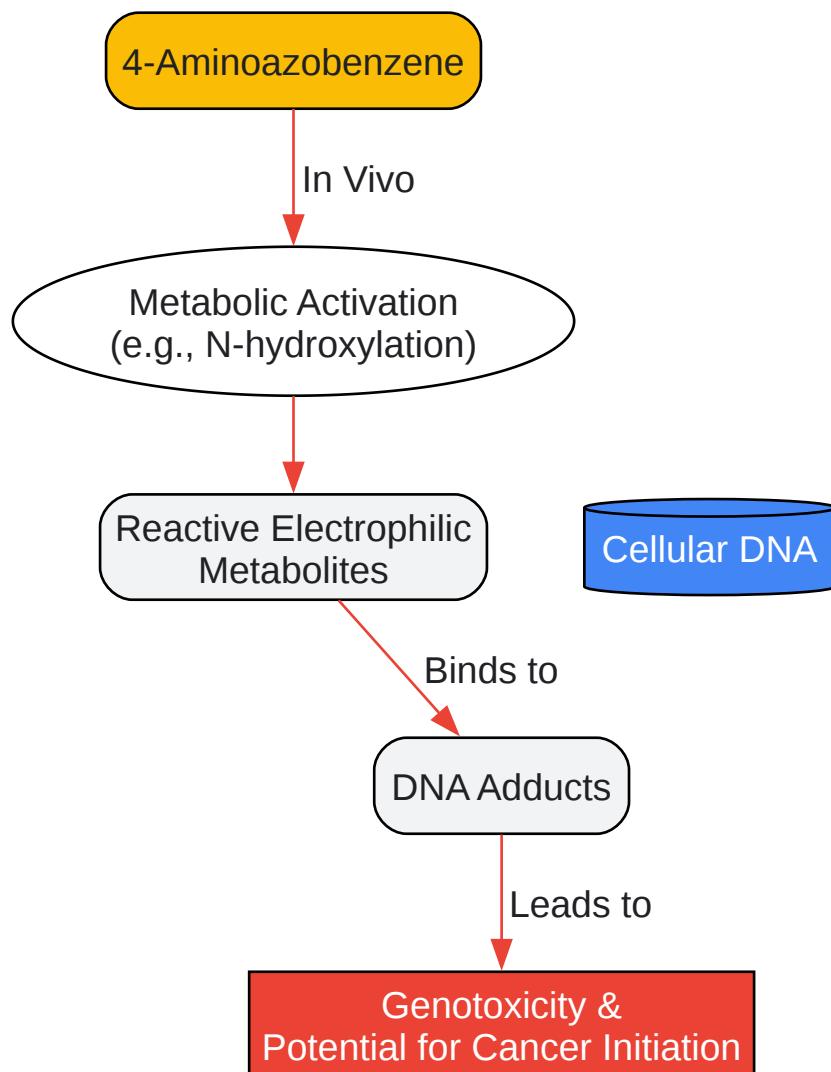
Historical and Industrial Significance

Initially, **4-Aminoazobenzene**, under the name Aniline Yellow or Solvent Yellow 1, was used as a dye for a variety of materials including lacquers, varnishes, wax products, oil stains, and styrene resins.[\[11\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#) It also found application in insecticides, pigments, and inks for inkjet printers.[\[15\]](#)[\[16\]](#)[\[17\]](#)

However, the industrial importance of **4-Aminoazobenzene** quickly shifted from a direct colorant to a crucial chemical intermediate.[\[6\]](#)[\[8\]](#) Its sensitivity to acid, which causes a color change, made it less stable for many dyeing applications.[\[6\]](#)[\[8\]](#) Consequently, it became a foundational building block for the synthesis of more complex and stable diazo dyes, such as Acid Yellow.[\[11\]](#)[\[14\]](#) Its versatile chemical structure makes it an ideal precursor for creating a broad spectrum of azo dyes that are integral to the textile, printing, and leather industries.[\[18\]](#)

Toxicological Profile: A Paradigm Shift

The history of **4-Aminoazobenzene** is also a story of evolving toxicological awareness. Once widely used, its safety came under scrutiny, leading to significant restrictions on its application in consumer products.


Carcinogenicity

The International Agency for Research on Cancer (IARC) has classified **4-Aminoazobenzene** as a Group 2B carcinogen, meaning it is "possibly carcinogenic to humans".[\[12\]](#)[\[19\]](#)[\[20\]](#) This classification is based on sufficient evidence of carcinogenicity in animal studies.[\[19\]](#)[\[21\]](#)

- Animal Studies: Oral administration and skin application in rats have been shown to produce liver and epidermal tumors, respectively.[\[19\]](#)[\[22\]](#) In mice, intraperitoneal injections led to a high incidence of hepatomas (liver tumors).[\[19\]](#)[\[22\]](#)

Metabolism and Genotoxicity

The carcinogenic potential of **4-Aminoazobenzene** is linked to its metabolism. In the body, it can undergo metabolic activation, including N-hydroxylation and hydroxylation of its aromatic rings.[\[12\]](#)[\[23\]](#) This process can lead to the formation of reactive metabolites that bind to DNA, forming DNA adducts.[\[24\]](#) The formation of N-(deoxyguanosin-8-yl)-**4-aminoazobenzene** has been identified as a major persistent DNA adduct in the liver of mice, providing a mechanistic link to its hepatocarcinogenicity.[\[25\]](#) This DNA damage underlies the compound's genotoxic effects.[\[24\]](#)

[Click to download full resolution via product page](#)

Caption: Metabolic activation pathway of **4-Aminoazobenzene**.

Other Health Effects

In addition to its carcinogenic potential, **4-Aminoazobenzene** is a known contact allergen.^[12] It can cause allergic skin reactions, and cases of contact dermatitis have been reported in individuals handling the dye.^{[11][26]}

Conclusion

4-Aminoazobenzene occupies a unique dual role in chemical history. It stands as a monument to the ingenuity of 19th-century chemists, representing one of the very first synthetic azo dyes

that launched a vibrant and economically vital industry. Its straightforward synthesis from aniline provided a foundational reaction that is still relevant today. Simultaneously, its story serves as a crucial case study in chemical toxicology. The discovery of its carcinogenic properties in the 20th century fundamentally altered its application, shifting its role from a direct dye to a carefully handled intermediate and highlighting the critical importance of rigorous toxicological assessment in chemical development. The journey of **4-Aminoazobenzene** from "Aniline Yellow" to a Group 2B carcinogen encapsulates the progression of chemical science, from pure synthesis to a deeper understanding of a molecule's interaction with biological systems.

References

- **4-Aminoazobenzene** at Affordable Price, Analytical Standard, HPLC & GC Suitable. [\[Link\]](#)
- Induction and inhibition of the metabolism and biliary excretion of the azo dye carcinogen, N,N-dimethyl-**4-aminoazobenzene** (DAB)
- Preparation of Aniline Yellow: Step-by-Step Guide & Tips - Vedantu. [\[Link\]](#)
- Describe the preparation of aniline yellow.
- Preparation of Aniline Yellow - Process, Materials, Procedure, and Viva Questions. [\[Link\]](#)
- The carcinogenicity of methoxyl derivatives of **4-aminoazobenzene**: correlation between DNA adducts and genotoxicity - PMC - NIH. [\[Link\]](#)
- Preparation of Aniline Yellow: Theory, Procedure & Precautions - Collegedunia. [\[Link\]](#)
- PATIENT INFORMATION SHEET **4-Aminoazobenzene** - Chemotechnique Diagnostics. [\[Link\]](#)
- To prepare Aniline yellow (para amino azobenzene) from benzene diazonium chloride and aniline. - BYJU'S. [\[Link\]](#)
- Diazo - Wikipedia. [\[Link\]](#)
- **4-Aminoazobenzene** Ingredient Allergy Safety Inform
- **4-Aminoazobenzene** - Descrizione. [\[Link\]](#)
- **4-Aminoazobenzene** | C12H11N3 | CID 6051 - PubChem. [\[Link\]](#)
- **4-aminoazobenzene** and N,N-dimethyl-**4-aminoazobenzene** as equipotent hepatic carcinogens in male C57BL/6 X C3H/He F1 mice and characterization of N-(Deoxyguanosin-8-yl)-**4-aminoazobenzene** as the major persistent hepatic DNA-bound dye in these mice - PubMed. [\[Link\]](#)
- 4-Dimethylaminoazobenzene | EPA. [\[Link\]](#)
- 4-Dimethylaminoazobenzene - 15th Report on Carcinogens - NCBI Bookshelf. [\[Link\]](#)
- The Life and Times of Peter Griess - ResearchG
- Peter Griess - Wikipedia. [\[Link\]](#)
- Peter Griess—Discoverer of diazo compounds | Journal of Chemical Educ

- para-Aminoazobenzene (IARC Summary & Evaluation, Supplement7, 1987) - Inchem.org. [\[Link\]](#)
- 60-09-3 CAS | **4-AMINOAZOBENZENE** | Amines & Amine Salts | Article No. 01038. [\[Link\]](#)
- (PDF) Johann Peter Griess FRS (1829-88): Victorian Brewer and synthetic dye chemist. [\[Link\]](#)
- Physical Properties of the Aminoazobenzene Dyes. VII.
- Agents Classified by the IARC Monographs, Volumes 1–123. [\[Link\]](#)
- (PDF)
- Preparation of **4-aminoazobenzene** - PrepChem.com. [\[Link\]](#)
- Photopharmacology of Quinoline and Benzimidazole Azobenzene-Based Photoswitchable β -Hematin Inhibitors - American Chemical Society. [\[Link\]](#)
- RoC Profile: 4-Dimethylaminoazobenzene - N
- **4-Aminoazobenzene** - Dormer Labor
- IARC Monographs Volume 127: Some Aromatic Amines and Related Compounds Questions & Answers. [\[Link\]](#)
- para-Aminoazobenzene - IARC Public
- US5424403A - Preparation of aminoazo dyes - Google P
- Why **4-Aminoazobenzene** is Key for Your Azo Dye Production. [\[Link\]](#)
- The Synthesis of Azo Dyes. [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Diazo - Wikipedia [en.wikipedia.org]
- 2. Peter Griess - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [[researchgate.net](https://www.researchgate.net)]
- 4. researchgate.net [[researchgate.net](https://www.researchgate.net)]
- 5. CAS 60-09-3: 4-Aminoazobenzene | CymitQuimica [cymitquimica.com]
- 6. testbook.com [[testbook.com](https://www.testbook.com)]
- 7. collegedunia.com [[collegedunia.com](https://www.collegedunia.com)]

- 8. [byjus.com](#) [byjus.com]
- 9. Preparation of Aniline Yellow: Step-by-Step Guide & Tips [\[vedantu.com\]](#)
- 10. [ck12.org](#) [ck12.org]
- 11. 4-AMINOAZOBENZENE | 60-09-3 [\[chemicalbook.com\]](#)
- 12. 4-Aminoazobenzene | C12H11N3 | CID 6051 - PubChem [\[pubchem.ncbi.nlm.nih.gov\]](#)
- 13. 60-09-3 CAS | 4-AMINOAZOBENZENE | Amines & Amine Salts | Article No. 01038 [\[lobachemie.com\]](#)
- 14. [nacchemical.com](#) [nacchemical.com]
- 15. [chemotechnique.se](#) [chemotechnique.se]
- 16. 4-Aminoazobenzene Ingredient Allergy Safety Information [\[skinsafeproducts.com\]](#)
- 17. [dormer.com](#) [dormer.com]
- 18. [nbinno.com](#) [nbinno.com]
- 19. para-Aminoazobenzene (IARC Summary & Evaluation, Supplement7, 1987) [\[inchem.org\]](#)
- 20. [monographs.iarc.who.int](#) [monographs.iarc.who.int]
- 21. [iarc.who.int](#) [iarc.who.int]
- 22. [publications.iarc.who.int](#) [publications.iarc.who.int]
- 23. Induction and inhibition of the metabolism and biliary excretion of the azo dye carcinogen, N,N-dimethyl-4-aminoazobenzene (DAB), in the rat - PubMed [\[pubmed.ncbi.nlm.nih.gov\]](#)
- 24. The carcinogenicity of methoxyl derivatives of 4-aminoazobenzene: correlation between DNA adducts and genotoxicity - PMC [\[pmc.ncbi.nlm.nih.gov\]](#)
- 25. 4-aminoazobenzene and N,N-dimethyl-4-aminoazobenzene as equipotent hepatic carcinogens in male C57BL/6 X C3H/He F1 mice and characterization of N-(Deoxyguanosin-8-yl)-4-aminoazobenzene as the major persistent hepatic DNA-bound dye in these mice - PubMed [\[pubmed.ncbi.nlm.nih.gov\]](#)
- 26. [epa.gov](#) [epa.gov]
- To cite this document: BenchChem. [Discovery and history of 4-Aminoazobenzene]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b166484#discovery-and-history-of-4-aminoazobenzene\]](https://www.benchchem.com/product/b166484#discovery-and-history-of-4-aminoazobenzene)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com